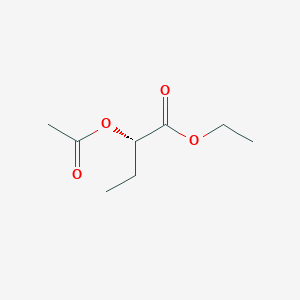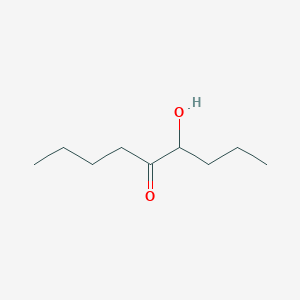
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate is a chemical compound with a unique structure that includes a diazonium group and a hexadecyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 3-(hexadecyloxy)prop-1-en-2-ol with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under cold conditions to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Aromatic amines or phenols are used as coupling partners, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or thiolated derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the modification of surfaces and the creation of functionalized materials.
Biological Studies: Investigated for its potential use in drug development and as a biochemical reagent.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution, coupling, and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack or electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Diazonio-3-(octadecyloxy)prop-1-en-2-olate
- 1-Diazonio-3-(dodecyloxy)prop-1-en-2-olate
- 1-Diazonio-3-(tetradecyloxy)prop-1-en-2-olate
Uniqueness
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate is unique due to its specific alkoxy substituent, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
88348-25-8 |
|---|---|
Molekularformel |
C19H36N2O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-diazo-3-hexadecoxypropan-2-one |
InChI |
InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-19(22)17-21-20/h17H,2-16,18H2,1H3 |
InChI-Schlüssel |
PJATZRJJWDWKAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



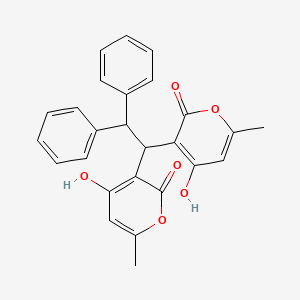

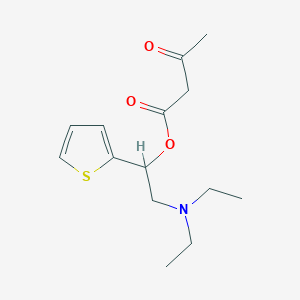
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


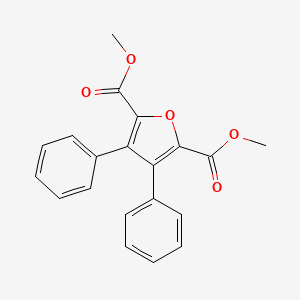
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
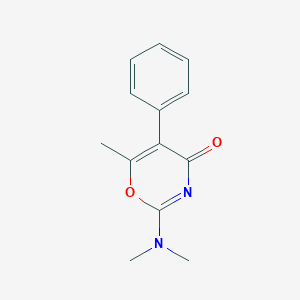
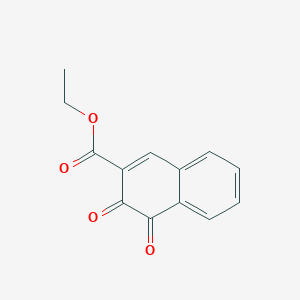
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
